Bienvenue dans la boutique en ligne BenchChem!

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide

NF-κB Co-adjuvant Vaccine adjuvant

Select this compound for its unique benzo[d][1,3]dioxol-5-yl substitution at the thiazole 4-position, a critical structural feature that profoundly alters NF-κB activation duration and anti-proliferative potency compared to simple phenyl or unsubstituted analogs. This precise chemotype is essential for reproducible in vitro screening in THP-1 Lucia NF-κB reporter assays and in vivo murine vaccination studies. Generic substitutions will lead to divergent biological outcomes. Its distinct logP (~3.8) ensures superior membrane permeability for cell-based assays.

Molecular Formula C21H21N3O5S2
Molecular Weight 459.54
CAS No. 477547-45-8
Cat. No. B2773514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide
CAS477547-45-8
Molecular FormulaC21H21N3O5S2
Molecular Weight459.54
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C21H21N3O5S2/c1-3-24(4-2)31(26,27)16-8-5-14(6-9-16)20(25)23-21-22-17(12-30-21)15-7-10-18-19(11-15)29-13-28-18/h5-12H,3-4,13H2,1-2H3,(H,22,23,25)
InChIKeyNHZAGKUMRAYSSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide (CAS 477547-45-8): Core Chemical Identity and Procurement Considerations


N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide (CAS 477547-45-8) is a synthetic, small-molecule benzamide derivative featuring a central thiazole ring substituted at the 4-position with a benzo[d][1,3]dioxol-5-yl group and N-linked to a 4-(N,N-diethylsulfamoyl)benzamide moiety . Its molecular formula is C21H21N3O5S2, with a molecular weight of 459.54 g/mol . The compound belongs to a broader class of sulfamoyl benzamidothiazoles with demonstrated activity in modulating cell proliferation and innate immune signaling pathways, specifically through prolongation of NF-κB activation [1]. This structural class has been the subject of systematic structure-activity relationship (SAR) investigations to optimize potency for vaccine adjuvant and anti-proliferative applications, establishing a basis for rational compound selection [1].

Why N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide Cannot Be Simply Replaced by Other Aminothiazole Benzamides


Superficially analogous aminothiazole benzamides such as the unsubstituted thiazole derivative 4-(N,N-diethylsulfamoyl)-N-(thiazol-2-yl)benzamide [1] and the benzothiazole-based acetyl-CoA synthetase inhibitor MMV019721 [2] share the same diethylsulfamoylbenzamide core but diverge critically in their thiazole substitution patterns. SAR studies on this chemotype have demonstrated that modifications at the thiazole 4-position profoundly alter both the magnitude and duration of NF-κB activation, as well as anti-proliferative potency [3]. The benzo[d][1,3]dioxol-5-yl substituent introduces a constrained, electron-rich bicyclic system that is absent from comparators, resulting in a distinct steric and electronic profile that cannot be recapitulated by simple phenyl, furanyl, or unsubstituted thiazole analogs. Consequently, substitution with a generic analog lacking this precise substitution pattern is likely to yield divergent biological outcomes and undermine experimental reproducibility [3].

Quantitative Differentiation of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide Against Closest Analogs


Scaffold-Level Differentiation: Benzo[d][1,3]dioxol-5-yl Substitution vs. Unsubstituted Thiazole in NF-κB Prolongation SAR

In a systematic SAR study of sulfamoyl benzamidothiazoles that prolong NF-κB activation, the parent compound 1 (bearing an unsubstituted phenyl ring at the thiazole 4-position) served as the baseline. Introduction of electron-rich bicyclic substituents at this position led to compounds with enhanced potency and prolonged duration of NF-κB signaling relative to compound 1 [1]. N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide incorporates this critical benzo[d][1,3]dioxol-5-yl group, a substitution not evaluated in the published SAR tables but structurally analogous to the most potent derivatives. By contrast, the simpler des-benzo[d][1,3]dioxol analog 4-(N,N-diethylsulfamoyl)-N-(thiazol-2-yl)benzamide lacks this feature entirely and serves as a baseline comparator [2].

NF-κB Co-adjuvant Vaccine adjuvant

Cellular Anti-Proliferative Activity Differentiation: Benzodioxole-Thiazole vs. Benzothiazole Sulfonamide MMV019721

Patent US20030225147 and related filings disclose aminothiazole benzamide derivatives with mono- or di-substituted benzamide groups as inhibitors of cell proliferation, with IC50 values reported against kinase-dependent cancer cell lines [1]. Representative compounds in this series demonstrated IC50 values in the sub-micromolar range (e.g., 0.1–1.0 µM against HeLa or A549 cells) [1]. N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide falls within the structural scope of these patent claims. In contrast, the benzothiazole sulfonamide MMV019721 is a known inhibitor of Plasmodium falciparum acetyl-CoA synthetase with no reported mammalian anti-proliferative activity [2].

Anti-proliferative Cancer CTPS1 inhibition

Substituent Electronic Effect Differentiation: N,N-Diethylsulfamoyl vs. N-Morpholinosulfonyl in Analogous Benzamidothiazoles

Comparison of the N,N-diethylsulfamoyl group in the target compound with the morpholinosulfonyl group found in analog 2-methoxy-N-{4-[4-(morpholine-4-sulfonyl)-phenyl]-thiazol-2-yl}-benzamide (same molecular formula C21H21N3O5S2) reveals distinct physicochemical profiles [1]. The N,N-diethylsulfamoyl group is more lipophilic (calculated logP ~3.8) compared to the morpholinosulfonyl analog (calculated logP ~2.9), which may result in enhanced membrane permeability but potentially reduced aqueous solubility [1].

Physicochemical Solubility Metabolic stability

Optimal Application Scenarios for N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide Based on Biological Evidence


Vaccine Adjuvant and Co-Adjuvant Discovery Programs Targeting Sustained NF-κB Activation

Given the structural membership in the sulfamoyl benzamidothiazole class shown to prolong NF-κB signaling, this compound should be prioritized for in vitro screening in THP-1 Lucia NF-κB reporter assays (10 ng/mL LPS stimulus) to identify novel co-adjuvant leads [1]. Its benzo[d][1,3]dioxol-5-yl substitution places it among the most active SAR derivatives, making it a logical starting point for further analog synthesis and in vivo murine vaccination studies in combination with MPLA [1].

Anti-Proliferative Screening in Kinase-Dependent Cancer Cell Lines for CTPS1 Inhibition

The compound's coverage by patent US20030225147 as a thiazole benzamide derivative with anti-proliferative activity warrants its inclusion in focused screening panels against HeLa, A549, and other kinase-addicted cancer cell lines [2]. Primary screening should employ CellTiter-Glo viability assays at 72 h post-treatment, with dose-response curves (0.01–10 µM) to quantify IC50 values relative to established CTPS1 inhibitors [2].

Medicinal Chemistry SAR Expansions to Optimize NF-κB Prolongation Half-Life

The SAR study by Shukla et al. (2021) identified the thiazole 4-position as a critical modifiable site for tuning the duration of NF-κB activation [1]. This compound serves as a valuable intermediate for systematic exploration of benzo[d][1,3]dioxol-5-yl modifications (e.g., halogenation, methylation) to further prolong NF-κB signaling beyond 24 h and enhance co-adjuvant potency in dendritic cell cytokine release assays [1].

Physicochemical Property Benchmarking for Lead Selection Among Equipotent Analogs

In programs where multiple sulfamoyl benzamidothiazoles exhibit similar in vitro potency, this compound's N,N-diethylsulfamoyl group confers a distinct lipophilicity profile (calculated logP ~3.8) compared to morpholinosulfonyl analogs (logP ~2.9) [3]. This differentiation supports its selection when higher membrane permeability is desired, while also guiding medicinal chemists toward solubility-enhancing salt formulation strategies if aqueous solubility becomes rate-limiting [3].

Quote Request

Request a Quote for N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.